Ethyl 4-(methylsulfanyl)but-2-enoate
Description
Properties
CAS No. |
61784-46-1 |
|---|---|
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
ethyl 4-methylsulfanylbut-2-enoate |
InChI |
InChI=1S/C7H12O2S/c1-3-9-7(8)5-4-6-10-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
VBDFLJHPLTYUGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCSC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(methylsulfanyl)but-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide in the presence of a base. For example, the enolate ion of ethyl acetoacetate can be alkylated with methyl iodide to introduce the methylsulfanyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using efficient catalysts and reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(methylsulfanyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(methylsulfanyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(methylsulfanyl)but-2-enoate involves its interaction with various molecular targets. The sulfanyl group can participate in nucleophilic attacks, while the ester group can undergo hydrolysis or reduction. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing biological pathways and chemical processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in But-2-enoate Esters
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Electronic Effects : The methylsulfanyl group (-SCH₃) in the target compound donates electrons via resonance, stabilizing the α,β-unsaturated system. In contrast, trifluoromethyl (-CF₃) and ketone groups (e.g., in compound 60) withdraw electrons, increasing electrophilicity at the β-carbon .
- Steric Effects : Aryl-substituted analogs (e.g., compound 18) exhibit steric hindrance, which can reduce reaction rates in nucleophilic additions compared to the less hindered methylsulfanyl derivative .
Physical and Spectral Properties
Table 2: Physical and Spectral Data
Key Observations :
- Spectral Differences : The α,β-unsaturated esters (e.g., target compound) show distinct vinyl proton signals (δ 5.8–6.3 ppm) absent in saturated analogs like ethyl 4-(methylthio)butyrate .
- Melting Points : Aryl-substituted derivatives (e.g., compound 1k in ) have higher melting points (65–69°C) due to crystal packing effects from aromatic rings .
Reactivity Profile :
- Nucleophilic Additions : The methylsulfanyl group enhances the electron density of the double bond, making the target compound less reactive toward Michael additions compared to electron-deficient analogs (e.g., trifluoromethyl-substituted compound 60) .
- Diels-Alder Reactions: The conjugated diene system in this compound can act as a dienophile, though its reactivity is moderated by the -SCH₃ group compared to ethyl crotonate .
Q & A
Q. Table 1: Example Reaction Conditions
| Reagent System | Temperature | Monitoring Method | Yield (Typical) | Reference |
|---|---|---|---|---|
| Thiol + α,β-unsaturated ester | 35°C | TLC (EtOAc/Hexane) | 60-75% |
Basic: How is structural characterization of this compound performed?
Answer:
- Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. The software’s robustness in handling twinned data or high-resolution structures is well-documented .
- Spectroscopy :
- ¹H/¹³C NMR : Identify key signals (e.g., methylsulfanyl group at δ ~2.1 ppm for protons; ester carbonyl at ~165-170 ppm for carbon).
- IR : Confirm ester C=O stretching (~1720 cm⁻¹) and C-S vibrations (~650 cm⁻¹).
- Graphical representation : ORTEP-III is recommended for generating thermal ellipsoid diagrams to visualize molecular geometry .
Advanced: What mechanistic insights exist for the reactivity of the methylsulfanyl group in this compound?
Answer:
The methylsulfanyl group acts as a directing moiety in cycloaddition or oxidation reactions:
- DFT studies : Computational models (e.g., Gaussian) predict the electronic effects of the -SMe group on the α,β-unsaturated ester’s LUMO, influencing regioselectivity .
- Experimental validation : Compare kinetic data (e.g., reaction rates under varying pH) with computational results to refine mechanistic hypotheses .
Key Insight : The sulfur atom’s lone pairs increase electron density at the β-position, favoring electrophilic attacks .
Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?
Answer:
- Data validation : Cross-reference NMR shifts with analogs (e.g., Ethyl 3-(methylthio)-2-propenoate, δ 2.1 ppm for -SMe ).
- Crystallographic refinement : Use SHELXL’s TWIN/BASF commands to address twinning artifacts, which are common in flexible esters .
- Error analysis : Quantify uncertainties in instrumentation (e.g., NMR field drift, X-ray wavelength calibration) using guidelines from SI-M-B3 .
Advanced: What computational methods are suitable for predicting thermodynamic properties of this compound?
Answer:
- Group contribution methods : Estimate boiling points and vapor pressures using Benson increments, validated for esters like ethyl but-2-enoate .
- Molecular dynamics (MD) : Simulate solubility parameters in solvents (e.g., DCM, EtOAc) using force fields parameterized for sulfur-containing compounds .
- Validation : Compare computed LogP values (e.g., ~2.5–3.0 for methylsulfanyl esters) with experimental HPLC retention data .
Advanced: How can researchers design experiments to study the stereoelectronic effects of the methylsulfanyl substituent?
Answer:
- Variable-temperature NMR : Probe conformational dynamics (e.g., restricted rotation around the C-S bond) .
- X-ray diffraction : Analyze bond lengths (C-S: ~1.81 Å) and angles to quantify hyperconjugative interactions .
- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to identify transition-state interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
